molecular formula C18H30Cl2OSn B11965294 (2,4-Dichlorophenoxy)tributylstannane CAS No. 39637-16-6

(2,4-Dichlorophenoxy)tributylstannane

Cat. No.: B11965294
CAS No.: 39637-16-6
M. Wt: 452.0 g/mol
InChI Key: FFQFQPHOBAMGEV-UHFFFAOYSA-M
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Description

(2,4-Dichlorophenoxy)tributylstannane is an organotin compound that features a tin atom bonded to three butyl groups and a 2,4-dichlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dichlorophenoxy)tributylstannane typically involves the reaction of tributyltin hydride with 2,4-dichlorophenol. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the deprotonation of the phenol group. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as toluene, for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient separation techniques to isolate the desired product. The reaction parameters, such as temperature, pressure, and solvent choice, are carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dichlorophenoxy)tributylstannane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding stannic derivative.

    Reduction: It can be reduced to form tributyltin hydride and 2,4-dichlorophenol.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Stannic derivatives.

    Reduction: Tributyltin hydride and 2,4-dichlorophenol.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

(2,4-Dichlorophenoxy)tributylstannane has several applications in scientific research:

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2,4-Dichlorophenoxy)tributylstannane involves its interaction with molecular targets through the phenoxy and tin moieties. The phenoxy group can engage in hydrogen bonding and π-π interactions, while the tin atom can form coordination complexes with various ligands. These interactions can modulate the activity of enzymes and other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (2,4-Dichlorophenoxy)acetic acid: A widely used herbicide with similar phenoxy functionality.

    Tributyltin chloride: Another organotin compound with different reactivity and applications.

    (2,4,5-Trichlorophenoxy)acetic acid: A related herbicide with additional chlorine substitution.

Uniqueness

(2,4-Dichlorophenoxy)tributylstannane is unique due to the combination of the phenoxy and tributyltin moieties, which confer distinct chemical and biological properties

Properties

CAS No.

39637-16-6

Molecular Formula

C18H30Cl2OSn

Molecular Weight

452.0 g/mol

IUPAC Name

tributyl-(2,4-dichlorophenoxy)stannane

InChI

InChI=1S/C6H4Cl2O.3C4H9.Sn/c7-4-1-2-6(9)5(8)3-4;3*1-3-4-2;/h1-3,9H;3*1,3-4H2,2H3;/q;;;;+1/p-1

InChI Key

FFQFQPHOBAMGEV-UHFFFAOYSA-M

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)OC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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